molecular formula C24H23N3OS2 B12133408 N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B12133408
M. Wt: 433.6 g/mol
InChI Key: KAYNMDIJMOYBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a thieno[2,3-d]pyrimidine derivative characterized by:

  • A thieno[2,3-d]pyrimidine core substituted with a 4-methylphenyl group at position 5 and a sulfanyl (-S-) group at position 3.
  • An acetamide side chain linked to a 2-ethyl-6-methylphenyl group.

Properties

Molecular Formula

C24H23N3OS2

Molecular Weight

433.6 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetamide

InChI

InChI=1S/C24H23N3OS2/c1-4-17-7-5-6-16(3)22(17)27-20(28)13-30-24-21-19(12-29-23(21)25-14-26-24)18-10-8-15(2)9-11-18/h5-12,14H,4,13H2,1-3H3,(H,27,28)

InChI Key

KAYNMDIJMOYBGM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NC=NC3=C2C(=CS3)C4=CC=C(C=C4)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiophene and Pyrimidine Precursors

The thieno[2,3-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A validated method involves reacting 5-(4-methylphenyl)thiophene-2-carboxylic acid with urea or thiourea under acidic conditions. For example, heating the carboxylic acid derivative with urea in polyphosphoric acid (PPA) at 120–140°C for 6–8 hours yields the pyrimidine ring through cyclodehydration. Alternative protocols use acetic anhydride as both solvent and dehydrating agent, achieving cyclization at reflux temperatures (110–120°C) with yields exceeding 70%.

Key Reaction:

Thiophene-2-carboxylic acid+UreaPPA, 130°CThieno[2,3-d]pyrimidin-4(3H)-one\text{Thiophene-2-carboxylic acid} + \text{Urea} \xrightarrow{\text{PPA, 130°C}} \text{Thieno[2,3-d]pyrimidin-4(3H)-one}

Modifications include substituting urea with guanidine nitrate to introduce amino groups at position 2.

Chlorination at Position 4

Introduction of the Sulfanyl Group at Position 4

Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro intermediate undergoes SNAr with thiol-containing nucleophiles. A representative procedure involves reacting 4-chloro-5-(4-methylphenyl)thieno[2,3-d]pyrimidine with 2-mercapto-N-(2-ethyl-6-methylphenyl)acetamide in anhydrous acetone using potassium carbonate (K₂CO₃) as a base. Refluxing at 60°C for 8–12 hours affords the sulfanyl-linked product with yields of 65–80%.

Optimization Insights:

  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile improve reaction rates but may reduce regioselectivity.

  • Base strength : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in deprotonating the thiol nucleophile.

Alternative Thiol-Displacement Strategies

For acid-sensitive substrates, phase-transfer catalysis using tetrabutylammonium bromide (TBAB) in a water-toluene biphasic system achieves comparable yields at lower temperatures (40–50°C).

Preparation of N-(2-Ethyl-6-Methylphenyl)Acetamide Precursors

Acylation of 2-Ethyl-6-Methylaniline

The acetamide side chain is synthesized by acylating 2-ethyl-6-methylaniline with bromoacetyl bromide. In a chilled dichloromethane (DCM) solution (0–5°C), bromoacetyl bromide is added dropwise to the aniline derivative in the presence of triethylamine (TEA). Stirring for 2–4 hours at room temperature yields N-(2-ethyl-6-methylphenyl)-2-bromoacetamide with >85% efficiency.

Thiolation of the Acetamide Derivative

The bromoacetamide is converted to the corresponding thiol via reaction with thiourea in ethanol under reflux. Subsequent hydrolysis with sodium hydroxide (NaOH) generates 2-mercapto-N-(2-ethyl-6-methylphenyl)acetamide, which is directly used in the SNAr reaction without isolation.

Coupling Strategies for Sulfanylacetamide Attachment

Direct Coupling via Thiolate Intermediates

Combining the 4-chlorothieno[2,3-d]pyrimidine and 2-mercaptoacetamide derivative in acetone with K₂CO₃ at reflux (60°C) facilitates C–S bond formation. Monitoring by thin-layer chromatography (TLC) confirms reaction completion within 8–12 hours.

Oxidative Coupling for Enhanced Stability

In cases where thiol oxidation is problematic, employing oxidative conditions with iodine (I₂) in DMSO ensures disulfide formation is minimized. This method is less common but useful for substrates prone to side reactions.

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies indicate acetone as the optimal solvent for SNAr due to its balance of polarity and inertness. Strong bases like K₂CO₃ are critical for generating the thiolate nucleophile, with molar ratios of 1:1.2 (substrate:base) proving effective.

Temperature and Time Considerations

Elevating temperatures beyond 70°C in SNAr reactions risks decomposition of the thieno[2,3-d]pyrimidine core. Time-course analyses suggest 10 hours as the ideal duration for >90% conversion.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : Key signals include δ 2.35 (s, 3H, Ar-CH₃), 3.82 (s, 2H, SCH₂CO), and 7.25–7.60 (m, 8H, aromatic protons).

  • IR (KBr) : Peaks at 1685 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-S bond) confirm structural integrity.

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) shows ≥98% purity for the final compound .

Chemical Reactions Analysis

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is critical for modifying solubility and biological interactions.

Conditions Reagents Products Mechanistic Insight References
Acidic hydrolysisHCl (6M), reflux, 6–8 hrsN-(2-Ethyl-6-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acidProtonation of the carbonyl oxygen followed by nucleophilic water attack.
Basic hydrolysisNaOH (2M), reflux, 4–6 hrsSodium salt of the corresponding carboxylic acidDeprotonation of the amide nitrogen, facilitating hydroxide ion attack at the carbonyl.

Key Findings :

  • Hydrolysis rates depend on steric hindrance from the 2-ethyl-6-methylphenyl group.

  • Acidic conditions favor protonation of the carbonyl, while basic conditions promote nucleophilic substitution via deprotonation.

Oxidation of the Sulfanyl Group

The sulfanyl (–S–) linker is susceptible to oxidation, forming sulfoxides or sulfones, which alter electronic properties and binding affinity.

Oxidation State Reagents Conditions Products References
SulfoxideH<sub>2</sub>O<sub>2</sub> (30%)RT, CH<sub>3</sub>COOH, 12 hrsSulfoxide derivative (R–SO–R')
SulfonemCPBA (1.2 eq), DCM0°C → RT, 24 hrsSulfone derivative (R–SO<sub>2</sub>–R')

Key Findings :

  • Sulfone formation significantly increases polarity and potential for hydrogen bonding.

  • Oxidation kinetics are slower compared to simpler thioethers due to steric shielding by the thienopyrimidine core .

Nucleophilic Substitution at the Thienopyrimidine Core

The thieno[2,3-d]pyrimidine ring participates in substitution reactions at position 4 (sulfanyl attachment site) under basic conditions.

Reagents Conditions Products Yield References
Piperidine-2,6-dioneK<sub>2</sub>CO<sub>3</sub>, DMF, 80°CReplacement of sulfanyl with piperidine-2,6-dione derivative68%
Benzyl mercaptanCs<sub>2</sub>CO<sub>3</sub>, DMF, RTThioether exchange product (R–S–CH<sub>2</sub>Ph)55%

Key Findings :

  • Steric bulk from the 4-methylphenyl group reduces reactivity at position 5 of the thienopyrimidine ring .

  • Substitution at position 4 retains the heterocyclic aromaticity, preserving biological activity .

Functionalization of the Aromatic Substituents

The 4-methylphenyl and 2-ethyl-6-methylphenyl groups undergo electrophilic substitution under controlled conditions.

Reaction Type Reagents Conditions Products References
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 2 hrsNitro-substituted derivatives at para positions
HalogenationBr<sub>2</sub>, FeCl<sub>3</sub>DCM, RT, 4 hrsBrominated aromatic rings (meta/para selectivity)

Key Findings :

  • Electron-donating methyl groups direct electrophiles to para positions on the aromatic rings.

  • Bromination enhances halogen bonding potential, improving interactions with hydrophobic protein pockets.

Comparative Reactivity with Analogous Compounds

The compound’s reactivity aligns with structurally similar thienopyrimidine derivatives:

Compound Key Reaction Reactivity Trend References
N-(4-Bromo-2-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamideHydrolysisFaster hydrolysis due to electron-withdrawing bromine enhancing carbonyl electrophilicity.
6-(1H-Benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-oneSulfanyl substitutionLower substitution yields due to rigid benzimidazole fusion.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide exhibit significant anticancer properties:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by affecting cell cycle regulation and inhibiting specific signaling pathways.
  • In Vitro Studies : Preliminary studies have shown cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells. For instance, derivatives have demonstrated IC50 values ranging from 0.5 to 1.5 µM against leukemia cell lines.

Case Study: Leukemia Cell Lines

A study evaluated the effects of a structurally similar thienopyrimidine derivative on MV4-11 acute biphenotypic leukemia cells. Results showed significant growth inhibition and down-regulation of phospho-ERK1/2 levels, indicating a potential pathway for therapeutic intervention.

Antimicrobial Activity

The thienopyrimidine class is also recognized for its antimicrobial properties:

  • Mechanism : Compounds disrupt essential cellular processes in bacteria and fungi.
  • Research Findings : Studies have reported effective inhibition against various pathogens with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics.

Case Study: Antimicrobial Efficacy

In a comparative study, this compound was tested against common bacterial strains. The results indicated promising antimicrobial activity with MIC values significantly lower than conventional treatments.

Summary Table of Biological Activities

Activity Type Mechanism Example Study IC50/MIC Values
AnticancerInduces apoptosis via ERK1/2 pathwayMV4-11 leukemia cells0.5 - 1.5 µM
AntimicrobialDisrupts cellular processesVarious bacterial strainsLower than standard antibiotics

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor modulation: It may act as an agonist or antagonist of specific receptors.

    Signal transduction pathways: The compound may influence cellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

(a) N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide (Compound 10)
  • Structural Differences : Replaces the sulfanyl group with an oxy (-O-) linker and attaches the acetamide to a 4-hydroxyphenyl group.
  • Physicochemical Properties :
    • Molecular weight: 376.0 g/mol .
    • Melting point: 204–205°C .
(b) N-(4-chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
  • Structural Differences: Features a phenyl group at position 6 of the thienopyrimidine core and a 4-chlorophenyl acetamide group.
  • Molecular Formula : C₂₃H₁₇ClN₄OS₂ .
  • Implications : The chloro substituent increases lipophilicity, which may enhance membrane permeability but reduce solubility.

Acetamide Side Chain Variations

(a) 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide (BH31664)
  • Structural Differences: Replaces the thienopyrimidine core with a triazole ring and introduces a bromophenyl-pyridinyl group.
  • Molecular Formula : C₂₄H₂₂BrN₅OS .
  • Implications : The triazole core may confer distinct hydrogen-bonding capabilities, while the bromine atom could influence steric bulk and metabolic stability.
(b) 2-[(3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
  • Structural Differences: Adds ethyl and methyl groups to the thienopyrimidine core and uses a simpler 2-ethylphenyl acetamide group.
  • Molecular Formula : C₂₁H₂₄N₄O₂S₂ .
  • Implications : Alkyl substituents on the core may enhance hydrophobic interactions but reduce solubility in aqueous environments.

Functional Group Replacements

(a) N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g)
  • Structural Differences: Substitutes the thienopyrimidine core with an oxadiazole ring and incorporates an indole group.
  • Molecular Weight : ~379 g/mol .
  • Implications : The oxadiazole ring’s rigidity and indole’s aromaticity may shift activity toward different biological targets, such as enzyme inhibition .

Table 1: Structural and Physicochemical Properties

Compound Name Core Structure Substituents (Core) Acetamide Group Molecular Weight (g/mol) Reference
Target Compound Thieno[2,3-d]pyrimidine 5-(4-methylphenyl), 4-S- N-(2-ethyl-6-methylphenyl) ~463.6* -
N-(4-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide (10) Thieno[2,3-d]pyrimidine 5-(4-methylphenyl), 4-O- N-(4-hydroxyphenyl) 376.0
N-(4-chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide Thieno[2,3-d]pyrimidine 2-methyl, 6-phenyl, 4-S- N-(4-chlorophenyl) 482.0
BH31664 Triazole 4-(4-bromophenyl), 5-(pyridin-3-yl) N-(2-ethyl-6-methylphenyl) 575.67

*Calculated based on molecular formula.

Key Observations

Sulfanyl (-S-) linkers may enhance electron delocalization and redox activity compared to oxy (-O-) groups .

Substituent Effects :

  • 4-Methylphenyl at position 5 (target compound) balances lipophilicity and steric hindrance, whereas 6-phenyl () increases bulkiness .
  • Chloro or bromo substituents () improve lipophilicity but may reduce metabolic stability .

Biological Activity

N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article delves into its biological activity, mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H23N3OS2, with a molecular weight of 433.6 g/mol. The compound features a thieno[2,3-d]pyrimidine moiety, which contributes to its reactivity and biological interactions.

Research has shown that this compound acts primarily as an ATP-competitive inhibitor of casein kinase II (CK2), an enzyme implicated in various cellular processes including proliferation and survival. By inhibiting CK2, the compound can disrupt signaling pathways that are often hijacked in cancerous cells, leading to potential anticancer effects .

1. Anticancer Activity

This compound has demonstrated significant anticancer properties in vitro. It has been shown to induce apoptosis in various cancer cell lines by modulating kinase activity and affecting downstream targets involved in cell survival .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. Studies indicate that it can inhibit the production of pro-inflammatory mediators such as prostaglandins by targeting cyclooxygenase (COX) enzymes. This inhibition leads to a reduction in inflammation markers, making it a candidate for treating inflammatory diseases .

Research Findings

Several studies have reported on the biological activity of this compound:

StudyFocusKey Findings
Atatreh et al. (2021)Anti-inflammatory activityThe compound exhibited IC50 values against COX enzymes comparable to established NSAIDs like celecoxib .
MDPI Study (2021)Anticancer propertiesDemonstrated significant cytotoxicity against several cancer cell lines through CK2 inhibition .
Synthesis and Evaluation (2021)Kinase inhibitionConfirmed ATP-competitive inhibition mechanism with potential applications in cancer therapeutics .

Case Studies

Case Study 1: Inhibition of CK2 Activity
In a controlled study, this compound was tested on cultured human cancer cells. Results showed a marked decrease in CK2 activity and subsequent apoptosis in treated cells compared to controls.

Case Study 2: Anti-inflammatory Response
In another study focusing on inflammatory models, administration of the compound led to reduced paw edema in rats induced by carrageenan. The results indicated that the compound effectively suppressed COX-2 expression levels, suggesting its utility as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide?

  • Methodology : A multi-step synthesis is typically employed:

Core formation : Construct the thieno[2,3-d]pyrimidine scaffold via cyclization reactions (e.g., using thiourea derivatives or condensation agents).

Sulfanyl introduction : React the pyrimidine core with a thiol-containing reagent (e.g., 2-mercaptoacetamide derivatives) under nucleophilic substitution conditions.

Amide coupling : Attach the N-(2-ethyl-6-methylphenyl) group using coupling agents like EDC/HOBt or DCC.

  • Purification : Column chromatography or preparative HPLC ensures purity (>95%).
  • Characterization : Confirm structure via 1H^1H/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .

Q. Which analytical techniques are critical for verifying structural integrity and purity?

  • Primary methods :

  • X-ray crystallography : Resolve 3D molecular geometry using SHELX programs (e.g., SHELXL for refinement) to analyze bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds) .
  • Spectroscopy : 1H^1H/13C^{13}C-NMR to confirm substituent positions; FT-IR for functional group validation (e.g., C=O, S–C bonds).
  • Chromatography : HPLC with UV/Vis or MS detection to assess purity and stability under storage conditions.
    • Advanced validation : Differential Scanning Calorimetry (DSC) to study thermal stability and polymorphic transitions .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data, such as disorder or twinning?

  • Approach :

Data collection : Optimize crystal growth (e.g., solvent vapor diffusion) to minimize twinning. Use synchrotron radiation for high-resolution datasets.

Refinement : Apply SHELXL’s TWIN/BASF commands to model twinned crystals. Use restraints for disordered regions (e.g., phenyl ring orientations).

Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and R-factor analysis (target Rint<5%R_{\text{int}} < 5\%) .

  • Case study : Similar acetamide derivatives resolved via iterative refinement of anisotropic displacement parameters and hydrogen-bonding networks .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in this compound?

  • Methodology :

Analog synthesis : Modify substituents (e.g., methyl/ethyl groups, aryl rings) and evaluate biological activity changes.

Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets like SIRT1/2 (see SIRT2-SirReal2 complex, PDB: 4RMG) .

In vitro assays : Compare IC50_{50} values in enzyme inhibition assays (e.g., fluorometric SIRT activity kits) and cellular models (e.g., cancer cell viability).

  • Key finding : Thienopyrimidine derivatives with bulkier aryl groups show enhanced SIRT2 selectivity due to hydrophobic pocket interactions .

Q. How can conflicting bioactivity data (e.g., inconsistent IC50_{50}) be resolved?

  • Troubleshooting steps :

Assay standardization : Control pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%).

Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA).

Stability testing : Monitor compound degradation in buffer/DMSO using LC-MS over 24–72 hours .

Q. What crystallographic insights explain the compound’s conformational stability?

  • Observations :

  • Intramolecular interactions : Sulfanyl groups often form S–H···N hydrogen bonds with pyrimidine nitrogens, stabilizing the planar conformation .
  • Intermolecular packing : Aryl rings participate in π-π stacking (3.5–4.0 Å distances) and C–H···O interactions (e.g., acetamide carbonyls), as seen in related pyrimidine derivatives .
    • Tools : Mercury (CCDC) for visualizing packing motifs; Mogul geometry check to validate bond/angle outliers .

Key Recommendations for Researchers

  • Synthesis : Prioritize microwave-assisted synthesis for faster cyclization steps .
  • Crystallography : Collaborate with synchrotron facilities for high-resolution datasets to resolve disorder .
  • Biological Studies : Cross-validate targets using CRISPR/Cas9 knockout models to confirm mechanism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.